N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
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Overview
Description
N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the furan ring and the dichlorophenyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the Enone Moiety: This involves the condensation of an aldehyde with a ketone in the presence of a base to form the enone structure.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: This is achieved through the reaction of the amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
- N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-ethoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Uniqueness
The uniqueness of N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N2O4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-9-7-17(25)13-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14- |
InChI Key |
YWAWRUOOOGQTJE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCOC |
Origin of Product |
United States |
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